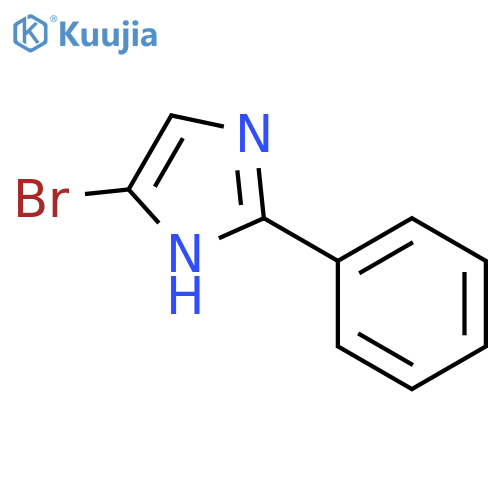Cas no 86119-58-6 (4-Bromo-2-phenyl-1H-imidazole)

4-Bromo-2-phenyl-1H-imidazole structure
商品名:4-Bromo-2-phenyl-1H-imidazole
CAS番号:86119-58-6
MF:C9H7BrN2
メガワット:223.069280862808
MDL:MFCD09842484
CID:1074925
PubChem ID:13047426
4-Bromo-2-phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-phenyl-1H-imidazole
- 4-Bromo-2-phenyl-1H-imidazole
- MFCD09842484
- CS-0006720
- A905500
- SY087024
- AKOS002657982
- 86119-58-6
- LS-05112
- SCHEMBL1954237
- SCHEMBL16090411
- D72456
- 1H-imidazole, 4-bromo-2-phenyl-
- ALBB-016437
-
- MDL: MFCD09842484
- インチ: InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
- InChIKey: IXVCTTCVYGDFSO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NC=C(Br)N2
計算された属性
- せいみつぶんしりょう: 221.97926g/mol
- どういたいしつりょう: 221.97926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 28.7Ų
4-Bromo-2-phenyl-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB409788-500 mg |
4-Bromo-2-phenyl-1H-imidazole; 95% |
86119-58-6 | 500mg |
€272.40 | 2023-06-16 | ||
| Chemenu | CM186848-1g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95+% | 1g |
$1558 | 2021-08-05 | |
| Chemenu | CM186848-1g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TRC | B283960-1000mg |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 1g |
$ 745.00 | 2022-06-07 | ||
| abcr | AB409788-5 g |
4-Bromo-2-phenyl-1H-imidazole; 95% |
86119-58-6 | 5g |
€907.00 | 2023-06-16 | ||
| eNovation Chemicals LLC | D777105-5g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95% | 5g |
$670 | 2024-07-20 | |
| Alichem | A069002992-1g |
5-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95% | 1g |
$890.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D777105-5g |
4-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95% | 5g |
$670 | 2025-02-27 | |
| abcr | AB409788-1 g |
4-Bromo-2-phenyl-1H-imidazole; 95% |
86119-58-6 | 1g |
€322.50 | 2023-06-16 | ||
| Cooke Chemical | BD0926848-1g |
5-Bromo-2-phenyl-1H-imidazole |
86119-58-6 | 95+% | 1g |
RMB 980.00 | 2025-02-21 |
4-Bromo-2-phenyl-1H-imidazole 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
86119-58-6 (4-Bromo-2-phenyl-1H-imidazole) 関連製品
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 61389-26-2(Lignoceric Acid-d4)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Amadis Chemical Company Limited
(CAS:86119-58-6)4-Bromo-2-phenyl-1H-imidazole

清らかである:99%
はかる:5g
価格 ($):546.0